molecular formula C12H16N2S B11088645 N-(2,4-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

N-(2,4-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No.: B11088645
M. Wt: 220.34 g/mol
InChI Key: WSGGOQVRUZYTLW-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a chemical compound with a unique structure that includes a thiazine ring and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the reaction of 2,4-dimethylaniline with a suitable thiazine precursor under controlled conditions. One common method involves the use of ethyl acetoacetate and 2,4-dimethylaniline in the presence of a base to form the intermediate, which is then cyclized to produce the desired thiazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(2,4-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, leading to changes in cellular processes. For example, it can inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is unique due to its specific thiazine ring structure and the presence of the dimethylphenyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, and medicine.

Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

InChI

InChI=1S/C12H16N2S/c1-9-4-5-11(10(2)8-9)14-12-13-6-3-7-15-12/h4-5,8H,3,6-7H2,1-2H3,(H,13,14)

InChI Key

WSGGOQVRUZYTLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NCCCS2)C

Origin of Product

United States

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